1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
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Overview
Description
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C21H13Br2ClN2O3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of 2-bromobenzoyl chloride. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. The final step involves the esterification of the carbohydrazonoyl derivative with 2-naphthyl 4-chlorobenzoate under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
Uniqueness: 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
769146-79-4 |
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Molecular Formula |
C25H16BrClN2O3 |
Molecular Weight |
507.8 g/mol |
IUPAC Name |
[1-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H16BrClN2O3/c26-22-8-4-3-7-20(22)24(30)29-28-15-21-19-6-2-1-5-16(19)11-14-23(21)32-25(31)17-9-12-18(27)13-10-17/h1-15H,(H,29,30)/b28-15+ |
InChI Key |
MBOSDVWHIPFPOB-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3Br)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3Br)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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